![molecular formula C14H32CuN2O8S B13761913 copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate CAS No. 68975-66-6](/img/structure/B13761913.png)
copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate is a complex chemical compound with a molecular formula of C14H32CuN2O8S and a molecular weight of 452.023 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate typically involves the reaction of N,N,N’,N’-tetrakis(2-hydroxypropyl)ethylenediamine with copper sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, ensuring the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of copper and the hydroxyl groups in the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce copper oxides, while reduction reactions may yield copper metal .
Applications De Recherche Scientifique
Copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions. In biology, it is studied for its potential antimicrobial and antioxidant properties . In medicine, it is explored for its potential therapeutic applications, including its role in DNA cleavage and protein binding . In industry, it is used in the production of urethane foams and as a complexing agent .
Mécanisme D'action
The mechanism of action of copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate involves its interaction with molecular targets such as DNA and proteins. The compound can induce oxidative DNA cleavage through the production of reactive oxygen species (ROS) via a Fenton-type mechanism . Additionally, it can bind to proteins, altering their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other copper complexes with poly-hydroxyl groups, such as copper phthalocyanine complexes and copper Schiff base complexes .
Uniqueness: What sets copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate apart is its unique combination of hydroxyl groups and copper, which confer distinct chemical and biological properties. This compound’s ability to act as a catalyst, its antimicrobial and antioxidant activities, and its potential therapeutic applications make it a valuable compound in various fields .
Propriétés
Numéro CAS |
68975-66-6 |
|---|---|
Formule moléculaire |
C14H32CuN2O8S |
Poids moléculaire |
452.0 g/mol |
Nom IUPAC |
copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate |
InChI |
InChI=1S/C14H32N2O4.Cu.H2O4S/c1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20;;1-5(2,3)4/h11-14,17-20H,5-10H2,1-4H3;;(H2,1,2,3,4)/q;+2;/p-2 |
Clé InChI |
CNZJCZOTBUNOMM-UHFFFAOYSA-L |
SMILES canonique |
CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O.[O-]S(=O)(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
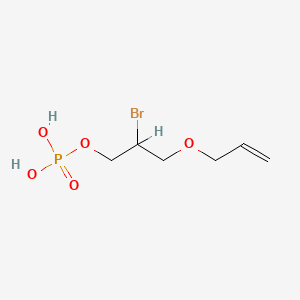
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
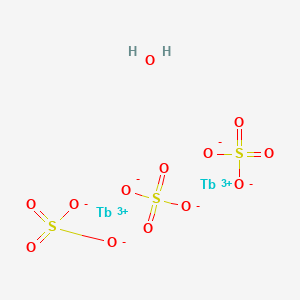
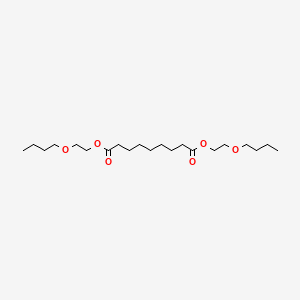
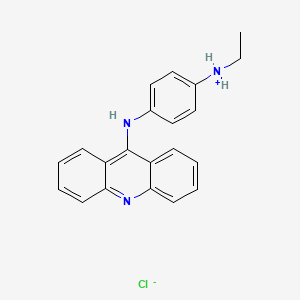
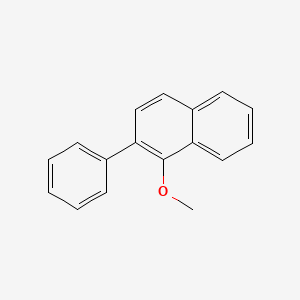
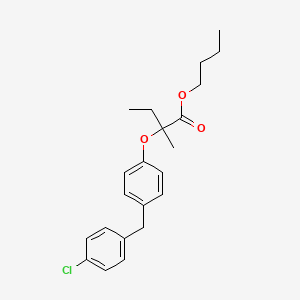
![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
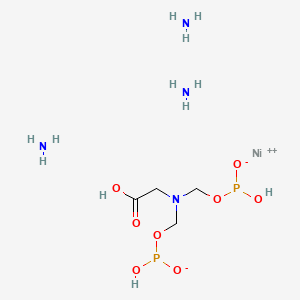
![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)
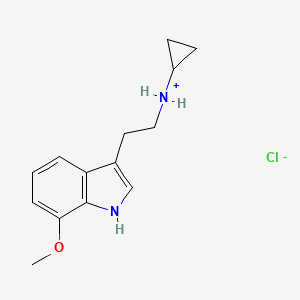
![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
